molecular formula C17H14N2O2 B7813488 1-Benzhydrylpyrazole-4-carboxylic acid

1-Benzhydrylpyrazole-4-carboxylic acid

Cat. No.: B7813488
M. Wt: 278.30 g/mol
InChI Key: UUJKFSHSARIOMX-UHFFFAOYSA-N
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Description

1-Benzhydrylpyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a benzhydryl group attached to a pyrazole ring substituted with a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydrylpyrazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of benzhydryl chloride with hydrazine to form benzhydrylhydrazine, which is then cyclized with a suitable carboxylic acid derivative under acidic conditions to yield the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylpyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive compound with various biological activities.

  • Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

1-Benzhydrylpyrazole-4-carboxylic acid can be compared with other similar compounds, such as indole derivatives and other substituted pyrazoles. While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties.

Comparison with Similar Compounds

  • Indole derivatives

  • 3(5)-Substituted pyrazoles

  • Other benzhydryl-containing compounds

Properties

IUPAC Name

1-benzhydrylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)15-11-18-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJKFSHSARIOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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